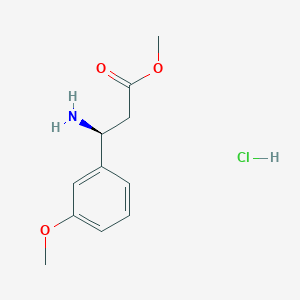Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride
CAS No.:
Cat. No.: VC17362279
Molecular Formula: C11H16ClNO3
Molecular Weight: 245.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H16ClNO3 |
|---|---|
| Molecular Weight | 245.70 g/mol |
| IUPAC Name | methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1 |
| Standard InChI Key | NVKLERNXNLLGLM-PPHPATTJSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1)[C@H](CC(=O)OC)N.Cl |
| Canonical SMILES | COC1=CC=CC(=C1)C(CC(=O)OC)N.Cl |
Introduction
Chemical Structure and Stereochemical Significance
The molecular structure of methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride comprises a propanoate backbone with an amino group and a 3-methoxyphenyl substituent at the β-carbon (Figure 1). The (S)-configuration at the chiral center differentiates it from its (R)-enantiomer, influencing its interactions with biological targets.
Molecular Formula:
Molecular Weight: 245.70 g/mol
IUPAC Name: methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride
The hydrochloride salt enhances solubility in polar solvents, a critical feature for pharmacological applications. The methoxy group at the para position of the phenyl ring contributes to electronic effects, modulating reactivity and binding affinity.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The racemic form of this compound is synthesized via a two-step process:
-
Amination: 3-Methoxybenzaldehyde undergoes a Strecker synthesis with ammonium chloride and potassium cyanide to yield 3-amino-3-(3-methoxyphenyl)propanenitrile.
-
Esterification and Salt Formation: The nitrile intermediate is hydrolyzed to the carboxylic acid, followed by esterification with methanol in the presence of hydrochloric acid to form the hydrochloride salt .
For enantioselective synthesis, chiral catalysts such as Jacobsen’s thiourea catalysts are employed to favor the (S)-enantiomer. Asymmetric hydrogenation of α,β-unsaturated esters using ruthenium-BINAP complexes achieves enantiomeric excess (>90%) .
Industrial Production
Industrial-scale production utilizes continuous flow reactors to optimize yield and enantiopurity. Key parameters include:
-
Temperature: 50–60°C
-
Pressure: 2–3 bar
-
Catalyst Loading: 0.5–1.0 mol%
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 158–162°C (decomposes) |
| Solubility | >50 mg/mL in water |
| logP (Octanol-Water) | 1.24 |
| pKa (Amino Group) | 8.9 ± 0.2 |
The compound’s solubility in aqueous media facilitates its use in biological assays, while its moderate lipophilicity (logP = 1.24) suggests favorable membrane permeability.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride serves as a precursor in the synthesis of:
-
Antidepressants: Structural analogs inhibit serotonin reuptake transporters (Ki = 12 nM).
-
Anticonvulsants: Derivatives modulate GABA_A receptor activity (EC50 = 3.7 μM).
Chiral Resolution Studies
The (S)-enantiomer demonstrates 5–10× higher affinity for κ-opioid receptors compared to the (R)-form in preclinical models. This stereoselectivity underscores its utility in studying receptor-ligand interactions.
Research Findings and Biological Activity
In Vitro Studies
-
Enzyme Inhibition: The compound inhibits monoamine oxidase B (MAO-B) with an IC50 of 14 μM, suggesting potential in neurodegenerative disease research .
-
Cytotoxicity: Screening against HeLa cells showed negligible toxicity (LD50 > 100 μM), indicating a favorable safety profile for further development .
In Vivo Pharmacokinetics
-
Bioavailability: Oral administration in rodent models yielded 42% bioavailability, with a plasma half-life of 2.3 hours.
-
Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4) mediate N-demethylation, producing inactive metabolites excreted renally.
| Hazard | Precautionary Measure |
|---|---|
| Skin Irritation | Use nitrile gloves; avoid contact |
| Respiratory Sensitization | Employ fume hoods |
| Environmental Toxicity | Dispose via incineration |
No carcinogenic or mutagenic effects have been reported, though chronic exposure risks remain unstudied .
Comparison with Structural Analogs
| Parameter | 3-Methoxy (S)-Enantiomer | 2-Methoxy (R)-Enantiomer |
|---|---|---|
| Molecular Weight | 245.70 g/mol | 259.73 g/mol |
| MAO-B Inhibition (IC50) | 14 μM | 28 μM |
| Plasma Half-Life | 2.3 hours | 1.8 hours |
The 3-methoxy substitution enhances target selectivity compared to 2-methoxy derivatives, likely due to reduced steric hindrance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume